(5E)-5-(3-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
Introduction to Thiazolo-Triazole Hybrid Heterocycles in Medicinal Chemistry
Structural Significance of the Thiazolo[3,2-b]Triazol-6(5H)-one Core
The thiazolo[3,2-b]triazol-6(5H)-one scaffold is a bicyclic system comprising fused thiazole and triazole rings. This architecture confers unique electronic and steric properties:
- Aromatic Stability : The planar, conjugated π-system enhances metabolic stability and facilitates interactions with biological targets via π-π stacking.
- Hydrogen-Bonding Capacity : Nitrogen atoms in the triazole ring act as hydrogen-bond acceptors, improving target binding affinity.
- Tautomeric Flexibility : The mobile proton at N3 of the triazole enables keto-enol tautomerism, allowing dynamic adaptation to enzyme active sites.
Recent crystallographic studies reveal that substituents at C5 and C2 significantly modulate the molecule’s dipole moment and solubility. For instance, electron-withdrawing groups at C5 (e.g., sulfones) enhance electrophilicity, enabling nucleophilic aromatic substitution reactions, while aryl groups at C2 improve lipophilicity for membrane penetration.
Table 1 : Key Structural Parameters of Thiazolo[3,2-b]Triazol-6(5H)-one Derivatives
Rationale for Functionalization at C5 and C2 Positions
Functionalization at C5 and C2 is pivotal for tailoring the compound’s pharmacological profile:
C5 Modifications
- 3-Bromobenzylidene Incorporation : The (5E)-3-bromobenzylidene group introduces steric bulk and halogen-bonding capabilities, which are critical for targeting DNA repair enzymes like PARP-1. Bromine’s polarizability also enhances van der Waals interactions with hydrophobic enzyme pockets.
- Scaffold Hopping : Substituents at C5 enable bioisosteric replacements. For example, replacing bromine with trifluoromethyl groups has been shown to improve blood-brain barrier penetration in anticonvulsant analogs.
C2 Modifications
- 4-Methylphenyl Substitution : The 4-methylphenyl group at C2 augments metabolic stability by shielding the thiazole ring from oxidative degradation. Methyl groups also confer favorable logP values (2.1–3.4), balancing solubility and membrane permeability.
- Structure-Activity Relationship (SAR) : Comparative studies indicate that bulkier aryl groups at C2 (e.g., naphthyl) reduce solubility but increase affinity for kinase targets, whereas smaller groups (e.g., methyl) optimize oral bioavailability.
Synthetic Strategies :
- C5 Functionalization :
- C2 Functionalization :
- SNAr Reactions : Phenacyl bromide reacts with thioamide intermediates to install aryl groups at C2 under mild alkaline conditions.
Properties
CAS No. |
606956-49-4 |
|---|---|
Molecular Formula |
C18H12BrN3OS |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
(5E)-5-[(3-bromophenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H12BrN3OS/c1-11-5-7-13(8-6-11)16-20-18-22(21-16)17(23)15(24-18)10-12-3-2-4-14(19)9-12/h2-10H,1H3/b15-10+ |
InChI Key |
RDTHGBVWRMDTGW-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=CC=C4)Br)/SC3=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)Br)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 3-Mercapto-1,2,4-Triazoles
A widely adopted route involves reacting 3-mercapto-1,2,4-triazole derivatives with α-halo carbonyl compounds. For example:
-
Step 1 : 3-Mercapto-1,2,4-triazole (3a ) is treated with 2-bromoacetophenone in ethanol under reflux, forming the thiazole ring via nucleophilic substitution and subsequent cyclization.
-
Step 2 : The intermediate undergoes oxidative dehydrogenation using iodine or H₂O₂ to aromatize the thiazole ring.
Key Conditions :
One-Pot Oxidative Cyclization
An alternative method employs disulfide intermediates for direct cyclization:
-
3-Mercapto-1,2,4-triazole is oxidized to a disulfide (5a ) using triflic acid in trifluoroacetic acid (TFA).
-
C–H functionalization at the triazole C5 position facilitates intramolecular cyclization, forming the thiazolo-triazole core.
Advantages :
| Catalyst | Solvent | Time (h) | Yield | E:Z Ratio |
|---|---|---|---|---|
| Piperidine | Ethanol | 6 | 78% | 9:1 |
| NaOH | DMF | 4 | 65% | 7:3 |
Friedel-Crafts Acylation for 4-Methylphenyl Attachment
The 4-methylphenyl group is installed early in the synthesis via Friedel-Crafts acylation:
-
Step 1 : Acyl chloride derivatives (e.g., 4,4,4-trifluoro-3-oxobutanoyl chloride ) react with toluene in the presence of AlCl₃.
-
Step 2 : The resulting ketone is reduced to the corresponding alcohol and further functionalized.
Critical Parameters :
Integrated Synthetic Routes
Three-Step Protocol (Core → Benzylidene → Methylphenyl)
Representative Pathway :
Tandem Cyclization-Condensation
A streamlined approach combines core formation and benzylidene installation:
-
Reactants : 1,3-Diketones and 3-bromobenzaldehyde in a one-pot reaction.
-
Conditions : Visible-light irradiation with NBS in aqueous medium.
Advantages :
Reaction Optimization and Challenges
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield | Isomer Purity |
|---|---|---|---|
| Ethanol | Piperidine | 78% | 92% E |
| DMF | DBU | 68% | 85% E |
| Water | – | 45% | 80% E |
Key Insight : Ethanol with piperidine maximizes yield and stereoselectivity.
Byproduct Mitigation
-
Disulfide Formation : Controlled stoichiometry of NBS (1.0 equiv) minimizes overoxidation.
-
Z-Isomer Removal : Recrystallization from ethanol/water (7:3) improves E-isomer purity.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
(5E)-5-(3-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium carbonate.
Addition: The compound can participate in addition reactions with various electrophiles, leading to the formation of new derivatives.
Scientific Research Applications
(5E)-5-(3-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers are exploring the compound’s potential as a biological probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it a useful tool in biological research.
Medicine: The compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism of action of (5E)-5-(3-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. Additionally, the compound’s ability to generate reactive oxygen species can induce cell death in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Alkoxy groups (e.g., propoxy, isopropoxy) at position 2 increase hydrophobicity, which may affect solubility and bioavailability .
- Stereochemistry : The E-configuration of the benzylidene group is conserved in most analogs, but Z-isomers (e.g., ) show distinct spectral profiles, such as downfield shifts in ¹H-NMR due to steric effects .
Biological Activity
The compound (5E)-5-(3-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. Its unique structure combines a bromobenzylidene moiety with a methylphenyl group attached to a thiazolo-triazole core. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
- Molecular Formula : C18H12BrN3OS
- Molecular Weight : 398.3 g/mol
- Purity : Generally around 95% .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways. For instance, it may reduce the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Reactive Oxygen Species (ROS) Generation : It can induce the production of ROS, leading to oxidative stress that selectively induces apoptosis in cancer cells. This property positions it as a potential anticancer agent .
Anticancer Activity
Research indicates that (5E)-5-(3-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in melanoma and breast cancer cells.
- Case Study 1 : In a study involving B16F10 melanoma cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM .
- Case Study 2 : Another study reported that the compound inhibited the growth of MDA-MB-231 breast cancer cells with an IC50 value of around 15 µM. Mechanistic investigations revealed that the compound activates caspase pathways leading to apoptosis .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored:
- Inhibition of Nitric Oxide Production : Studies have shown that it significantly reduces nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages. This effect is associated with decreased expression of inducible nitric oxide synthase (iNOS) .
Comparison with Similar Compounds
To understand its efficacy and mechanism better, comparisons can be made with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| (5E)-5-(3-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | Chlorine instead of Bromine | Moderate anticancer activity |
| (5E)-5-(3-fluorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | Fluorine instead of Bromine | Enhanced stability and reduced cytotoxicity |
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis involves multi-step organic reactions, typically starting with the preparation of thiazole and triazole precursors. Key steps include:
- Core formation : Fusion of thiazole and triazole rings under basic or acidic conditions (e.g., using KOH or H₂SO₄ as catalysts) .
- Substituent introduction : Condensation of 3-bromobenzaldehyde with the core structure via Wittig or Knoevenagel reactions to form the benzylidene group .
- Optimization : Reaction temperature (70–100°C) and solvent selection (e.g., ethanol or DMF) are critical for yield improvement .
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core formation | KOH, EtOH, reflux, 12 h | 45–60 |
| Benzylidene addition | 3-bromobenzaldehyde, DMF, 80°C, 6 h | 30–50 |
Q. How is the molecular structure characterized?
Structural elucidation employs:
- Spectroscopy : ¹H/¹³C NMR to identify aromatic protons and substituents (e.g., bromo and methyl groups) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₈H₁₂BrN₃OS) .
- X-ray crystallography : Resolves stereochemistry and confirms the (5E) configuration .
Advanced Questions
Q. How can synthetic yield be optimized during scale-up?
Methodological strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for selective bond formation .
- Solvent polarity adjustment : Use of polar aprotic solvents (e.g., DMSO) to enhance reaction kinetics .
- In-line purification : Chromatography or crystallization between steps to minimize impurities .
- DoE (Design of Experiments) : Systematic variation of temperature, pressure, and stoichiometry to identify optimal conditions .
Q. What approaches are used to study structure-activity relationships (SAR)?
SAR analysis involves:
- Substituent variation : Synthesizing analogs with modified halogen (e.g., Cl → F) or alkoxy groups to assess bioactivity shifts .
- Molecular docking : Simulations against target proteins (e.g., kinases) to predict binding modes .
- Biological assays : In vitro testing (e.g., IC₅₀ determination in cancer cell lines) to correlate structural changes with potency .
Example SAR Findings :
| Substituent | Biological Activity (IC₅₀, μM) |
|---|---|
| 3-Bromo | 2.1 (Anticancer) |
| 3-Chloro | 5.8 (Anticancer) |
Q. How to resolve contradictions in reported biological data?
Contradictions arise from assay variability or target selectivity. Mitigation strategies:
- Standardized protocols : Use established cell lines (e.g., MCF-7 for breast cancer) and replicate across labs .
- Target validation : CRISPR knockouts to confirm compound specificity .
- Meta-analysis : Cross-reference data from similar thiazolo-triazole derivatives to identify trends .
Q. What techniques elucidate the mechanism of action (MoA)?
MoA studies utilize:
- Cellular assays : Flow cytometry for apoptosis detection or ROS measurement .
- Protein binding : Surface plasmon resonance (SPR) to quantify affinity for enzymes like topoisomerase II .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
